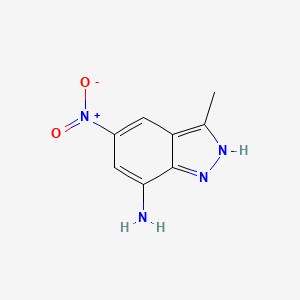
3-Methyl-5-nitro-1H-indazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-nitro-1H-indazol-7-amine is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Medicinal Chemistry
The compound serves as a crucial building block for synthesizing pharmaceutical agents with potential anticancer , antimicrobial , and anti-inflammatory properties. Its derivatives have been explored for their inhibitory effects on specific enzymes and receptors involved in disease pathways .
2. Biological Studies
Research has indicated that 3-methyl-5-nitro-1H-indazol-7-amine and its derivatives exhibit significant biological activities. These include:
- Antiproliferative Effects : Some derivatives have shown promising results in inhibiting cell growth in various cancer cell lines.
- Antimicrobial Activities : The compound has been tested against different bacterial strains, demonstrating potential as an antimicrobial agent.
3. Chemical Biology
In chemical biology, this compound is used to design and synthesize chemical probes to study cellular processes. Its unique structure allows researchers to investigate interactions with biological targets, providing insights into molecular mechanisms underlying diseases .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of this compound derivatives. Below is a summary table of selected studies highlighting their biological activities:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Derivative A | FGFR1 Inhibition | Potent inhibitor | <4.1 nM |
| Derivative B | Antiproliferative | Inhibition in KG1 cell line | 25.3 nM |
| Derivative C | Antimicrobial | Activity against E. coli | Not specified |
| Derivative D | Apoptosis Induction | Induces apoptosis in cancer cells | Not specified |
These findings illustrate the diverse applications of this compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
647853-25-6 |
|---|---|
Molekularformel |
C8H8N4O2 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
3-methyl-5-nitro-2H-indazol-7-amine |
InChI |
InChI=1S/C8H8N4O2/c1-4-6-2-5(12(13)14)3-7(9)8(6)11-10-4/h2-3H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
LQFKGBKRZQEICA-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=C(C2=NN1)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=NN1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















